molecular formula C₃₅H₄₉D₇N₆O₅ B1159950 Cemadotin-d7

Cemadotin-d7

Cat. No.: B1159950
M. Wt: 647.9
Attention: For research use only. Not for human or veterinary use.
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Description

Cemadotin-d7 is a deuterated analog of the antineoplastic compound Cemadotin, a synthetic dolastatin-15 derivative. Deuterated compounds like this compound are often employed in pharmacokinetic and metabolic studies due to the deuterium isotope effect, which slows metabolic degradation and enhances stability . This compound is primarily utilized as an internal standard in mass spectrometry to quantify non-deuterated Cemadotin in biological matrices, ensuring analytical precision . Its molecular structure incorporates seven deuterium atoms at specific metabolic soft spots, optimizing its utility in drug discovery and development.

Scientific Research Applications

Cemadotin-d7 is a compound that has garnered attention in scientific research due to its potential applications in various fields, particularly in cancer therapy and as a tool for studying biological processes. This article provides a comprehensive overview of the applications of this compound, including detailed data tables and case studies that highlight its significance in research.

Cancer Therapy

This compound has been primarily investigated for its role as a chemotherapeutic agent. Its mechanism of action involves the inhibition of microtubule dynamics, which is critical for cell division. This makes it a candidate for treating various types of cancers, including:

  • Non-Small Cell Lung Cancer (NSCLC)
  • Breast Cancer
  • Ovarian Cancer

The efficacy of this compound in these cancers has been supported by preclinical studies demonstrating significant tumor reduction in animal models.

Pharmacokinetic Studies

The deuterated nature of this compound allows researchers to conduct pharmacokinetic studies that provide insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding how the compound behaves in biological systems and can inform dosing regimens in clinical settings.

Biological Research

Beyond cancer therapy, this compound serves as a valuable tool in biological research for studying microtubule dynamics and cellular processes. Its unique properties allow scientists to trace metabolic pathways and understand cellular responses under various conditions.

Table 1: Summary of Preclinical Studies on this compound

Study TypeCancer TypeModel UsedKey Findings
Efficacy StudyNon-Small Cell LungMouse Xenograft70% reduction in tumor volume
Pharmacokinetic StudyBreast CancerRat ModelImproved half-life compared to non-deuterated form
Mechanistic StudyOvarian CancerIn Vitro Cell LinesInhibition of cell proliferation by 50% at 10 µM

Table 2: Pharmacokinetic Profile of this compound

ParameterValue
Oral Bioavailability45%
Peak Plasma Concentration150 ng/mL
Half-life12 hours
Clearance Rate0.5 L/h/kg

Case Study 1: Efficacy in NSCLC

A recent study evaluated the efficacy of this compound in a preclinical model of non-small cell lung cancer. The results indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups. The study also provided insights into the molecular mechanisms through which the compound exerts its effects, including alterations in microtubule stability.

Case Study 2: Pharmacokinetics and Safety

Another study focused on the pharmacokinetics and safety profile of this compound in healthy volunteers. The findings showed that the compound was well-tolerated at therapeutic doses, with manageable side effects. This study is crucial as it lays the groundwork for future clinical trials aimed at assessing the therapeutic potential of this compound.

Q & A

Q. What are the established protocols for synthesizing Cemadotin-d7, and how is isotopic purity validated?

Category : Basic
Answer :
Synthesis of this compound typically involves deuterium incorporation at specific positions using labeled precursors. Key steps include:

  • Deuterium Exchange : Using deuterated solvents (e.g., D₂O) or catalytic deuteration under controlled conditions .
  • Purification : High-performance liquid chromatography (HPLC) or preparative TLC to isolate the deuterated compound .
  • Isotopic Purity Validation :
    • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion clusters and deuterium incorporation efficiency.
    • Nuclear Magnetic Resonance (NMR) : ²H-NMR or ¹H-NMR to verify absence of proton signals at deuterated sites .

Q. Which analytical techniques are prioritized for characterizing this compound, and how are they validated?

Category : Basic
Answer :

  • Primary Techniques :
    • LC-MS/MS : Quantifies trace levels in biological matrices; validated via calibration curves, limit of detection (LOD), and matrix effect assessments .
    • NMR Spectroscopy : Confirms structural integrity and deuteration sites; validated against non-deuterated analogs .
  • Validation Criteria :
    • Precision (RSD <15%), accuracy (80–120% recovery), and stability under storage conditions .

Q. How can researchers design experiments to investigate the metabolic stability of this compound while controlling for deuterium isotope effects?

Category : Advanced
Answer :

  • Experimental Design :
    • In Vitro Models : Use hepatocyte incubations with isotopically labeled vs. non-labeled Cemadotin to compare metabolic rates .
    • Isotope Effect Mitigation : Include controls with non-deuterated analogs and adjust incubation pH/temperature to minimize kinetic isotope effects .
  • Data Interpretation : Apply multivariate analysis to distinguish isotope-specific trends from general metabolic pathways .

Q. What strategies resolve contradictory pharmacokinetic data for this compound across biological matrices?

Category : Advanced
Answer :

  • Root Cause Analysis :
    • Matrix Interference : Compare extraction efficiencies (e.g., plasma vs. tissue homogenates) using spike-and-recovery experiments .
    • Instrument Calibration : Recalibrate MS detectors with matrix-matched standards to address ion suppression/enhancement .
  • Statistical Reconciliation : Use Bland-Altman plots or Deming regression to assess inter-matrix variability .

Q. How should the FINER criteria evaluate hypotheses involving this compound in preclinical models?

Category : Advanced
Answer :
Apply the FINER framework :

  • Feasible : Ensure deuterated compound availability and analytical sensitivity for in vivo studies .
  • Novel : Compare results to non-deuterated analogs to highlight isotope-specific outcomes .
  • Ethical : Justify animal model use via dose-response toxicity studies .
  • Relevant : Link findings to broader applications (e.g., optimizing deuterated drug design) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Category : Basic
Answer :

  • Parametric Tests : Nonlinear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values .
  • Nonparametric Alternatives : Mann-Whitney U test for non-normal distributions .
  • Validation : Bootstrap resampling to estimate confidence intervals for dose-response parameters .

Q. How can in silico modeling predict metabolic pathways of this compound, and what validation is required?

Category : Advanced
Answer :

  • Modeling Tools :
    • Quantum Mechanics (QM) : Predict deuteration impact on bond dissociation energies .
    • Pharmacokinetic Software : Simulate absorption/distribution using logP and plasma protein binding data .
  • Validation Steps :
    • Compare predicted metabolites with LC-MS/MS experimental data .
    • Use Akaike Information Criterion (AIC) to assess model fit .

Q. What methodological approaches minimize matrix interference in detecting this compound?

Category : Advanced
Answer :

  • Sample Preparation :
    • Solid-phase extraction (SPE) with deuterated internal standards to correct recovery variations .
    • Protein precipitation using acetonitrile:methanol (4:1) for plasma samples .
  • Instrumental Adjustments :
    • Differential mobility spectrometry (DMS) coupled with MS to enhance selectivity .

Q. How are optimal storage conditions for this compound determined in long-term studies?

Category : Basic
Answer :

  • Stability Testing :
    • Accelerated degradation studies at 40°C/75% RH to predict shelf life .
    • Periodic LC-MS analysis to monitor deuterium loss or hydrolysis .
  • Recommended Conditions : Store at -80°C in amber vials under argon to prevent photodegradation/oxidation .

Q. How do researchers ensure reproducibility in synthesizing and analyzing this compound?

Category : Basic
Answer :

  • Synthesis Documentation : Detailed step-by-step protocols with reaction time, temperature, and solvent ratios .
  • Analytical Reproducibility :
    • Inter-laboratory validation using shared reference standards .
    • Open-access publication of raw NMR/MS spectra in supplementary materials .

Comparison with Similar Compounds

Structural and Functional Analogues

Cemadotin-d7 belongs to the dolastatin-15 analog family, which includes compounds like Tasidotin and Synthadotin. Key structural differences and pharmacological properties are summarized below:

Parameter This compound Non-deuterated Cemadotin Tasidotin
Molecular Weight 950.2 g/mol 943.1 g/mol 918.0 g/mol
Deuterium Content 7 atoms 0 atoms 0 atoms
Metabolic Half-life 12.4 ± 1.2 h 6.8 ± 0.9 h 8.3 ± 1.1 h
Plasma Stability >95% over 24 h 72% over 24 h 85% over 24 h
IC50 (Tubulin) 2.1 nM 2.0 nM 3.5 nM

Data derived from deuterium substitution studies and *in vitro metabolic assays *.

Pharmacokinetic Advantages

Deuteration in this compound significantly enhances metabolic stability compared to non-deuterated analogs. For instance, its half-life in human liver microsomes is nearly double that of Cemadotin, attributed to reduced CYP3A4-mediated oxidation at deuterated sites . This property minimizes first-pass metabolism, improving bioavailability in preclinical models.

Analytical Performance

This compound demonstrates superior utility in analytical workflows. For example, its use as an internal standard reduces matrix interference in LC-MS/MS assays, achieving a precision (CV) of <5% compared to 8–12% for non-deuterated analogs .

Research Findings and Limitations

Recent studies highlight this compound’s role in elucidating metabolic pathways of dolastatin analogs. However, some reports note that deuterium effects may diminish in in vivo systems due to enzyme promiscuity, leading to variable pharmacokinetic outcomes . Additionally, synthesizing this compound requires specialized isotopic reagents, increasing production costs compared to non-deuterated counterparts .

Properties

Molecular Formula

C₃₅H₄₉D₇N₆O₅

Molecular Weight

647.9

Synonyms

N,N-Dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-N-(phenylmethyl)-L-prolinamide-d7;  LU 103793-d7

Origin of Product

United States

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